

Independent Preclinical Findings of SEL120-34A: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: SEL120-34A

Cat. No.: B1457845

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical findings for the selective CDK8/CDK19 inhibitor, **SEL120-34A**, with alternative compounds. The information is supported by experimental data to aid in the evaluation of its therapeutic potential, particularly in the context of Acute Myeloid Leukemia (AML).

SEL120-34A (also known as RVU120 or Romaciclib) is a potent, orally bioavailable, and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19.^{[1][2][3]} Preclinical studies have demonstrated its efficacy in AML models, primarily through the inhibition of oncogenic transcriptional programs.^{[1][4][5]} This guide summarizes key quantitative data, details common experimental protocols for its evaluation, and provides visual representations of its mechanism of action and experimental workflows.

Comparative Analysis of Preclinical CDK8/CDK19 Inhibitors

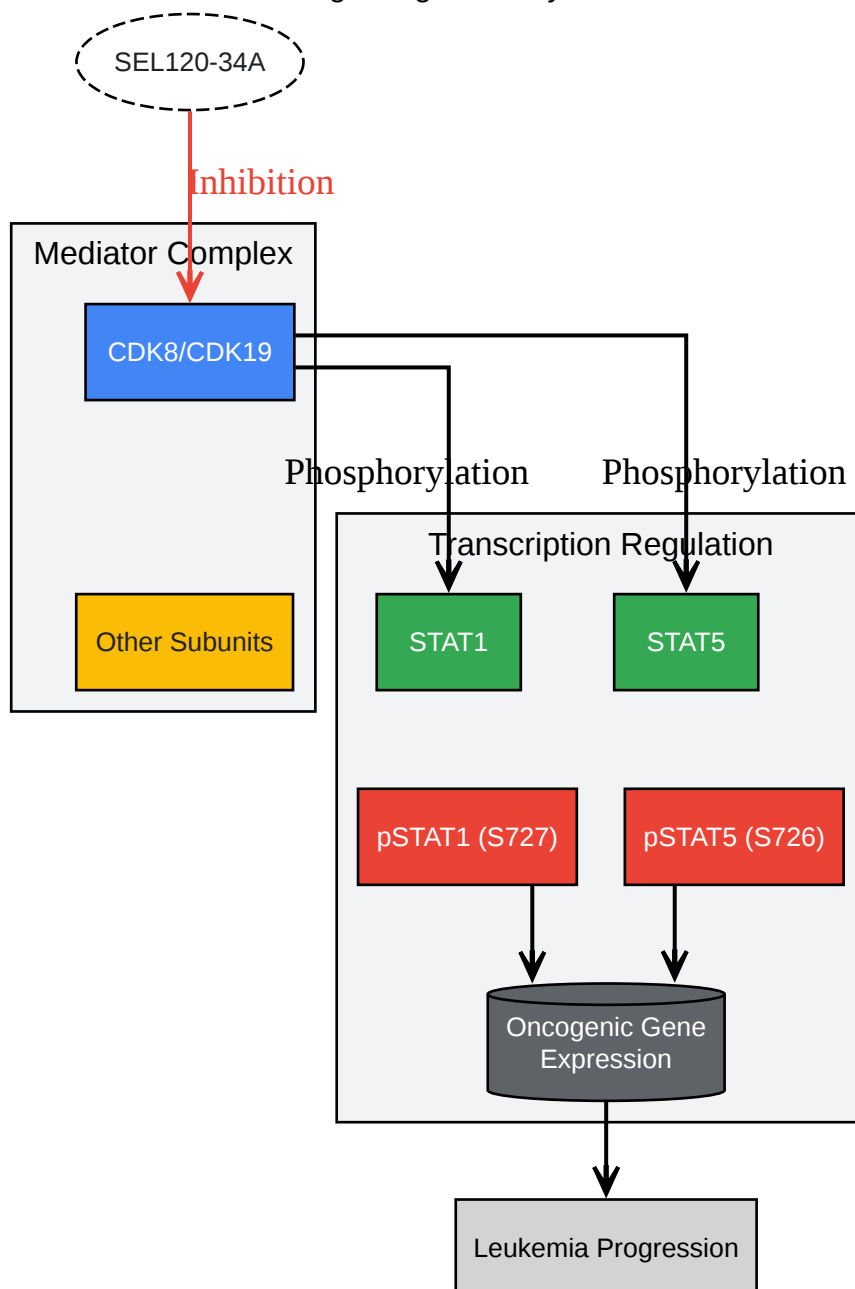
The following table summarizes the available quantitative data for **SEL120-34A** and other notable CDK8/CDK19 inhibitors. This data is crucial for comparing their potency and selectivity.

Compound	Target(s)	IC50 (CDK8)	IC50 (CDK19)	Kd (CDK8)	Key In Vivo Efficacy
SEL120-34A	CDK8/CDK19	4.4 nM[2]	10.4 nM[2]	3 nM[1]	Dose-dependent inhibition of AML tumor growth in xenograft models.[1][6]
Senexin B (BCD-115)	CDK8/CDK19	24-50 nM[2][7]	-	140 nM[1]	Reduced tumor growth in an MCF-7 breast cancer xenograft model.[8]
Cortistatin A	CDK8/CDK19	15 nM[9]	-	17 nM[10]	Anti-leukemic activity in AML models.[10][11]
TSN084	Multi-kinase (including CDK8/19)	>50% inhibition at 100 nM[4]	>50% inhibition at 100 nM[4]	-	Inhibited tumor growth in various drug-resistant cancer models.[4]

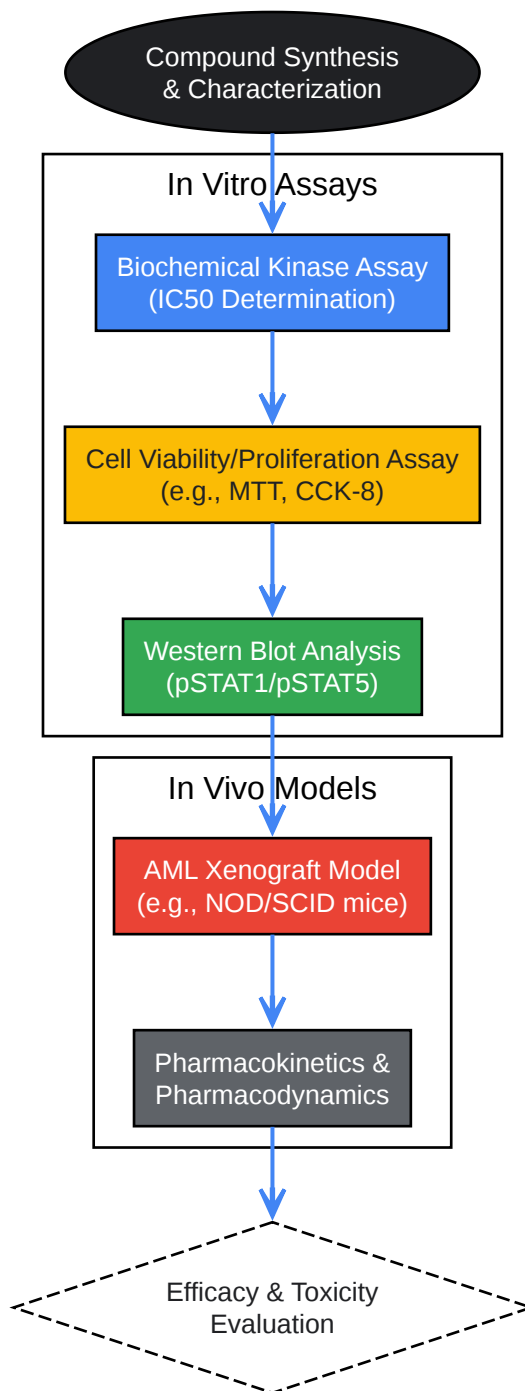
Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental designs, the following diagrams were generated using the DOT language.

CDK8 Signaling Pathway in AML



Preclinical Evaluation of CDK8 Inhibitors



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